molecular formula C15H22ClFN2O B13737616 (Z)-2-(Aminomethyl)-N,N-diethyl-1-(p-fluorophenyl)cyclopropanecarboxamide hydrochloride CAS No. 105335-54-4

(Z)-2-(Aminomethyl)-N,N-diethyl-1-(p-fluorophenyl)cyclopropanecarboxamide hydrochloride

Cat. No.: B13737616
CAS No.: 105335-54-4
M. Wt: 300.80 g/mol
InChI Key: LNJPACRITRAPDO-YLCXCWDSSA-N
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Description

(Z)-2-(Aminomethyl)-N,N-diethyl-1-(p-fluorophenyl)cyclopropanecarboxamide hydrochloride is a synthetic compound with a unique cyclopropane structure It is characterized by the presence of an aminomethyl group, a p-fluorophenyl group, and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(Aminomethyl)-N,N-diethyl-1-(p-fluorophenyl)cyclopropanecarboxamide hydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Attachment of the p-Fluorophenyl Group: This step involves the coupling of a p-fluorophenyl group to the cyclopropane ring, which can be achieved through a palladium-catalyzed cross-coupling reaction.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aminomethyl group, where various nucleophiles can replace the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(Aminomethyl)-N,N-diethyl-1-(p-fluorophenyl)cyclopropanecarboxamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study the interactions of cyclopropane-containing molecules with biological targets. It can also serve as a precursor for the synthesis of biologically active compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (Z)-2-(Aminomethyl)-N,N-diethyl-1-(p-fluorophenyl)cyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the p-fluorophenyl group can participate in π-π interactions. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity to targets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine hydrochloride: This compound shares the p-fluorophenyl group but has a piperazine ring instead of a cyclopropane ring.

    1-(4-Fluorophenyl)biguanide hydrochloride: This compound also contains the p-fluorophenyl group but has a biguanide structure.

Uniqueness

(Z)-2-(Aminomethyl)-N,N-diethyl-1-(p-fluorophenyl)cyclopropanecarboxamide hydrochloride is unique due to its cyclopropane ring, which imparts rigidity and distinct reactivity compared to other similar compounds. This structural feature can lead to different biological activities and chemical properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

105335-54-4

Molecular Formula

C15H22ClFN2O

Molecular Weight

300.80 g/mol

IUPAC Name

[(1S,2R)-2-(diethylcarbamoyl)-2-(4-fluorophenyl)cyclopropyl]methylazanium;chloride

InChI

InChI=1S/C15H21FN2O.ClH/c1-3-18(4-2)14(19)15(9-12(15)10-17)11-5-7-13(16)8-6-11;/h5-8,12H,3-4,9-10,17H2,1-2H3;1H/t12-,15+;/m1./s1

InChI Key

LNJPACRITRAPDO-YLCXCWDSSA-N

Isomeric SMILES

CCN(CC)C(=O)[C@@]1(C[C@@H]1C[NH3+])C2=CC=C(C=C2)F.[Cl-]

Canonical SMILES

CCN(CC)C(=O)C1(CC1C[NH3+])C2=CC=C(C=C2)F.[Cl-]

Origin of Product

United States

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